molecular formula C18H16N2O2S B5516756 N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]benzamide

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]benzamide

Cat. No.: B5516756
M. Wt: 324.4 g/mol
InChI Key: LFLHICCUTNSQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C18H16N2O2S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide is 324.09324893 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

The study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives indicates a potential application of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide related compounds in photodynamic therapy for cancer treatment. The synthesized compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, highlighting their utility as Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Agents

Research by Raju et al. (2010) into 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, including benzamides, revealed potent antimicrobial activities. This points to another application area for N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide related compounds in developing new antibacterial and antifungal therapeutics (Raju et al., 2010).

Anticancer Activity

A study on thiazolidinone derivatives, including N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide analogs, showed promising anticancer activity. Deep et al. (2016) found that these compounds exhibited significant anticancer potential, with some derivatives showing high activity against specific cancer cell lines, suggesting their role in developing novel anticancer therapies (Deep et al., 2016).

Anticonvulsant Potential

Firdaus et al. (2018) designed and synthesized benzothiazolotriazine derivatives with anticonvulsant potential, highlighting another application of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide related structures. These compounds showed promise in animal models for epilepsy, indicating potential use in developing anticonvulsant medications (Firdaus et al., 2018).

Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-22-15-9-7-13(8-10-15)11-16-12-19-18(23-16)20-17(21)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLHICCUTNSQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.